Diethyl (2-methylbut-2-en-1-yl)phosphonate
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Overview
Description
Diethyl (2-methylbut-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylbut-2-en-1-yl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-methylbut-2-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphite with an alkyl halide under controlled conditions. For instance, diethyl phosphite can react with 2-methylbut-2-en-1-yl bromide in the presence of a base to yield the desired phosphonate .
Industrial Production Methods: Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-methylbut-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Diethyl (2-methylbut-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of diethyl (2-methylbut-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the 2-methylbut-2-en-1-yl moiety.
Dimethyl (2-methylbut-2-en-1-yl)phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl (2-methylallyl)phosphonate: Similar structure but with an allyl group instead of the 2-methylbut-2-en-1-yl group.
Uniqueness: Diethyl (2-methylbut-2-en-1-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the 2-methylbut-2-en-1-yl group enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .
Properties
CAS No. |
62491-54-7 |
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Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methylbut-2-ene |
InChI |
InChI=1S/C9H19O3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5H,6-8H2,1-4H3 |
InChI Key |
MRAZMQIFWGJKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=CC)C)OCC |
Origin of Product |
United States |
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